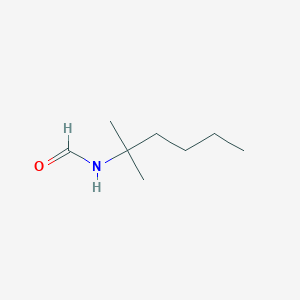
N-(2-Methylhexan-2-YL)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylhexan-2-YL)formamide is an organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid where the hydroxyl group is replaced by an amine group. This compound is characterized by the presence of a formamide group attached to a 2-methylhexan-2-yl group. It is a colorless liquid with various applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylhexan-2-YL)formamide can be achieved through the reaction of 2-methylhexan-2-amine with formic acid or its derivatives. One common method involves the use of formic acid and the corresponding amine under mild heating conditions to form the desired formamide. The reaction can be represented as follows:
2-Methylhexan-2-amine+Formic acid→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to promote the preparation of formamides efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylhexan-2-YL)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the formamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxylamine (NH2OH) can react with the formamide group.
Major Products Formed
Oxidation: 2-Methylhexanoic acid.
Reduction: 2-Methylhexan-2-amine.
Substitution: Formation of oximes and hydrazones.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylhexan-2-YL)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Methylhexan-2-YL)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamide: A simpler formamide with a single formyl group attached to an amine.
N,N-Dimethylformamide: A formamide with two methyl groups attached to the nitrogen atom.
N,N-Diethylformamide: A formamide with two ethyl groups attached to the nitrogen atom.
Uniqueness
N-(2-Methylhexan-2-YL)formamide is unique due to the presence of the 2-methylhexan-2-yl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it valuable in specific applications where other formamides may not be suitable.
Eigenschaften
CAS-Nummer |
90393-03-6 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
N-(2-methylhexan-2-yl)formamide |
InChI |
InChI=1S/C8H17NO/c1-4-5-6-8(2,3)9-7-10/h7H,4-6H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
SQNFLOHKJCKMNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


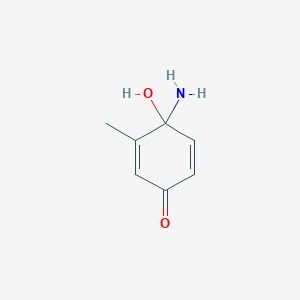
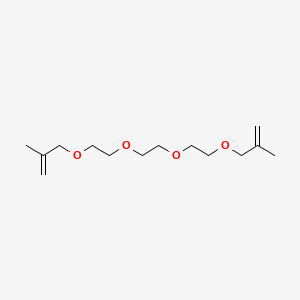


![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
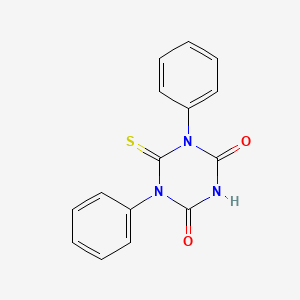
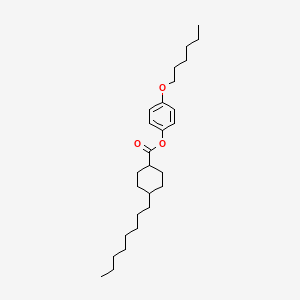

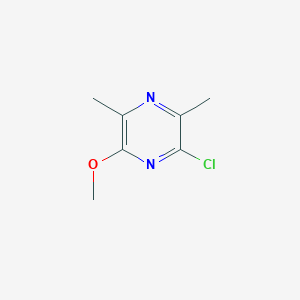
![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
